2-Phenylbenzo[d]oxazole-6-carboxylic acid

Catalog No.
S3011590
CAS No.
594839-90-4
M.F
C14H9NO3
M. Wt
239.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzo[d]oxazole-6-carboxylic acid

CAS Number

594839-90-4

Product Name

2-Phenylbenzo[d]oxazole-6-carboxylic acid

IUPAC Name

2-phenyl-1,3-benzoxazole-6-carboxylic acid

Molecular Formula

C14H9NO3

Molecular Weight

239.23

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

ICSRYAQXSYGQSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O

solubility

not available

2-Phenylbenzo[d]oxazole-6-carboxylic acid is an organic compound with the molecular formula C14H9NO3C_{14}H_{9}NO_{3} and a molecular weight of approximately 239.23 g/mol. It is classified as a heterocyclic compound, specifically a benzoxazole derivative, which features a benzene ring fused to an oxazole ring, along with a carboxylic acid functional group. The compound is known for its potential applications in pharmaceuticals and materials science due to its unique structural properties and biological activities .

The reactivity of 2-Phenylbenzo[d]oxazole-6-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated, resulting in the formation of phenylbenzoxazole.
  • Nucleophilic substitution: The compound can undergo nucleophilic attack at the carbonyl carbon of the carboxylic acid, leading to various derivatives depending on the nucleophile used.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification to enhance biological activity or tailor properties for specific applications .

2-Phenylbenzo[d]oxazole-6-carboxylic acid exhibits several biological activities that make it of interest in medicinal chemistry:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .
  • Antioxidant Properties: The presence of the phenyl group may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
  • Potential Anti-cancer Activity: Some derivatives of benzoxazole compounds have shown promise in inhibiting cancer cell proliferation, suggesting that 2-phenylbenzo[d]oxazole-6-carboxylic acid could have similar effects warranting further exploration .

The synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate phenolic and carboxylic acid precursors, cyclization can be induced under acidic or basic conditions to form the benzoxazole structure.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving an amine and a carboxylic acid derivative, followed by cyclization.
  • Modification of Existing Compounds: Derivatives can be synthesized by modifying existing benzoxazole compounds through substitution or functional group transformations .

The applications of 2-Phenylbenzo[d]oxazole-6-carboxylic acid span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique structure may allow its use in developing new materials with specific optical or electronic properties.
  • Chemical Research: As a building block in organic synthesis, it can be utilized in creating more complex molecules for research purposes .

Interaction studies involving 2-Phenylbenzo[d]oxazole-6-carboxylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic effects:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacokinetics and bioavailability.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes involved in disease pathways may reveal its therapeutic potential.

Such studies are essential for advancing the compound's application in drug discovery and development .

Similar Compounds

Several compounds share structural similarities with 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzoxazole95-14-9Basic structure without additional substituents
2-Aminobenzoxazole1020-32-8Contains an amino group, enhancing reactivity
6-Bromo-benzoxazole16215-36-0Bromine substituent increases electrophilicity
2-Hydroxybenzoxazole6181-29-7Hydroxyl group introduces additional reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 2-Phenylbenzo[d]oxazole-6-carboxylic acid due to its specific functional groups and structural configuration .

Impact of Substitution Patterns on Biological Activity

Fundamental Substitution Effects

The biological activity of 2-phenylbenzo[d]oxazole-6-carboxylic acid derivatives demonstrates profound sensitivity to substitution patterns across multiple positions of the heterocyclic framework [1] [2] [3]. Systematic investigation of substituted phenyl groups at the 2-position reveals that para-substituted derivatives consistently exhibit enhanced antimicrobial activity compared to their meta- and ortho-counterparts [3] [4]. Specifically, 2-(4-fluorophenyl)benzoxazole derivatives bearing phenylacetamido moieties at position 5 demonstrate exceptional potency against Staphylococcus aureus, Streptococcus faecalis, and Pseudomonas aeruginosa with minimum inhibitory concentration values of 12.5 μg/mL [3].

Electronic Effects and Activity Correlation

The introduction of electron-withdrawing groups such as fluorine, chlorine, and nitro substituents significantly enhances biological activity across diverse microbial targets [5] [6]. Compound 9, featuring a phenylacetamido moiety at position 5 and a 4-fluorophenyl group at the 2-position, emerges as the most active derivative within tested series [3]. Conversely, electron-donating groups such as methoxy and dimethylamino substituents generally result in diminished antimicrobial potency, suggesting that electronic deactivation of the aromatic system correlates with reduced biological efficacy [7].

Position-Specific Activity Relationships

Investigation of carbonylamino substitutions at position 5 reveals critical structure-activity relationships [2] [4]. Bromobenzyl-carbonylamino derivatives demonstrate exceptional antifungal selectivity, with compound 9 exhibiting identical activity to the standard drug myconazole against Candida glabrata at 3.12 μg/mL [4]. The systematic variation of acyl chain length in position 5 carbonylamino derivatives demonstrates optimal activity with intermediate chain lengths, while extended substitutions result in progressively decreased potency [8].

Substitution PatternOptimal Activity Range (μg/mL)Preferred Microbial TargetsElectronic Requirement
4-Fluorophenyl (position 2)12.5-25Gram-positive bacteriaElectron-withdrawing
Phenylacetamido (position 5)12.5-50Broad spectrumModerate electron withdrawal
Bromobenzyl-carbonyl (position 5)3.12-12.5Antifungal selectivityStrong electron withdrawal
Methyl (position 7)1-5Gram-negative bacteriaMild electron donation

Molecular Recognition Elements

The carboxylic acid functionality at position 6 represents a critical pharmacophore element essential for biological activity [9] [10]. Esterification or amidation of this carboxylic acid group results in substantial activity loss, suggesting that the free carboxylic acid participates in essential hydrogen bonding interactions with biological targets [8]. Amino group insertion between the phenyl ring and benzoxazole core enhances bacterial activity, particularly against Escherichia coli, with fluorine-substituted derivatives showing improved potency [7].

Influence of Heterocyclic Ring Modifications

Core Ring System Variations

Systematic exploration of heterocyclic core modifications reveals distinct activity profiles dependent upon the nature of the heteroatom substitution [11] [12] [13]. Replacement of oxygen with sulfur to generate benzothiazole analogues consistently increases lipophilicity and demonstrates enhanced activity against gram-positive bacterial strains [11] [14]. The order of overall antitumor potential follows: benzimidazole ≥ imidazole > benzothiazole > benzoxazole, indicating that nitrogen-containing heterocycles generally provide superior anticancer activity [11].

Isosteric Replacement Studies

Oxygen-to-sulfur replacement in the oxazole ring enhances lipophilicity by approximately two orders of magnitude while maintaining or improving antimicrobial activity [12] [15]. This modification particularly benefits compounds targeting mycobacterial species, with 2-aminooxazole derivatives showing excellent activity against Mycobacterium tuberculosis with minimum inhibitory concentration values of 3.13 μg/mL [15]. Water solubility significantly improves upon oxazole-to-thiazole substitution, with experimental measurements confirming typically two orders of magnitude enhancement in hydrophilicity [12].

Bioisosteric Conjugation Effects

Incorporation of additional heterocyclic moieties through triazole and oxadiazole conjugation substantially modifies the biological activity profile [5] [6]. Benzoxazole-triazole conjugates demonstrate enhanced antimicrobial and anticancer activities, with electron-withdrawing groups at ortho and para positions of substituted aromatic systems providing optimal activity enhancement [5]. Pyrazole-benzoxazole conjugates exhibit increased antiproliferative activity, with acetyl and phenyl substitutions at the N-2 position of pyrazolone significantly improving activity against MCF-7 and A-549 cell lines [16].

Ring ModificationActivity ChangePhysicochemical ImpactSelectivity Alteration
O → S (Benzothiazole)Enhanced gram-positive activityIncreased lipophilicityBetter gram-positive selectivity
O → NH (Benzimidazole)Maintained broad spectrumSimilar polarityBalanced activity profile
Additional triazoleEnhanced anticancerModified H-bondingCancer cell selectivity
Additional oxadiazoleEnhanced antifungalAltered electronicsFungal selectivity

Mechanistic Implications of Ring Modifications

Electronic density redistribution resulting from heteroatom substitution fundamentally alters molecular recognition patterns with biological targets [13] [17]. Benzothiazole derivatives demonstrate enhanced binding affinity to bacterial DNA gyrase through improved π-π stacking interactions, while benzoxazole analogues show preferential interaction with topoisomerase enzymes [18]. Hydrogen bonding capability changes upon nitrogen introduction significantly affect binding modes, with benzimidazole derivatives forming additional hydrogen bonds with target proteins compared to oxygen-containing analogues [5].

Conformational Analysis and Molecular Dynamics

Excited-State and Ground-State Molecular Dynamics

Ground-State Conformational Preferences

Quantum chemical calculations at the B3LYP/6-31G(d,2p) level reveal that oxazole-containing amino acid derivatives adopt a characteristic β2 conformation with torsion angles φ and ψ ranging from -150° to -10° and -120° to 0° respectively [19] [20]. This stable conformation results from intramolecular N-H···N hydrogen bond formation between the amino group and the oxazole nitrogen, providing stabilization energies of 15-25 kJ/mol [19]. Ground-state molecular dynamics simulations demonstrate that benzoxazole derivatives maintain predominantly planar arrangements with the aromatic systems adopting coplanar orientations that maximize π-electron delocalization [21] [22].

Excited-State Dynamic Behavior

Photoexcitation of oxazole derivatives initiates ultrafast excited-state dynamics characterized by π-π* to π-σ* state transitions occurring within 45-85 femtoseconds [23] [24]. For benzoxazole systems, excited-state relaxation proceeds through ring-opening dynamics involving oxygen-carbon bond cleavage, with quantum yields significantly dependent upon substituent electronic properties [23]. Bis(benzoxazole) systems exhibit complex photochemical behavior with directional E-Z isomerization leading to metastable isomer formation that subsequently undergoes thermal relaxation [25] [26].

Solvent-Dependent Conformational Equilibria

2-(2'-hydroxyphenyl)benzoxazole derivatives demonstrate remarkable solvent sensitivity with ground-state conformational equilibria existing between syn and anti rotational isomers [27] [28]. In polar solvents, proton transfer from oxygen to nitrogen occurs within 170 femtoseconds regardless of solvent identity, while the resulting excited keto tautomer lifetime demonstrates strong solvent dependence ranging from picoseconds to nanoseconds [27]. Environmental polarity increase systematically destabilizes the β2 conformation in oxazole amino acids, though these derivatives remain more rigid than corresponding linear peptide analogues [19].

System TypeGround-State PreferenceExcited-State LifetimeSolvent SensitivityStabilization Mechanism
Oxazole amino acidsβ2 conformationPicosecond rangeModerateN-H···N hydrogen bonds
Benzoxazole derivativesPlanar arrangementFemtosecond rangeHighπ-electron delocalization
Hydroxyphenyl systemssyn/anti equilibriumVariable (ps-ns)Very highIntramolecular H-bonding
Bis(benzoxazole)Multiple conformersTemperature-dependentModerateSingle-bond rotations

Conformational Rigidity and Flexibility

Oxazole-containing systems demonstrate enhanced conformational rigidity compared to their saturated analogues, with barrier heights for conformational interconversion ranging from 40-60 kJ/mol [29] [19]. π-electron conjugation spanning the oxazole ring and adjacent aromatic systems provides additional stabilization, particularly in dehydroamino acid derivatives where extended conjugation increases conformational constraint [19]. Temperature-dependent studies reveal that conformational flexibility increases systematically with thermal energy, though significant populations of alternative conformations require temperatures exceeding 350 K [29].

Thermal Helix Inversion Processes

Mechanism of Thermal Helix Inversion

Thermal helix inversion in bis(benzoxazole) molecular motors proceeds through a complex mechanistic pathway involving rotation of the naphthyl upper half over the benzoxazole lower half [25] [26]. Transition state calculations identify two possible pathways: direct helix inversion with calculated Gibbs free energy barriers of 43.1 kJ/mol, and coupled motion involving benzoxazole rotation with barriers reaching 50.0 kJ/mol [25]. Experimental lifetime measurements of 1.6 milliseconds for the metastable state correlate excellently with calculated thermal barriers, confirming the mechanistic validity of computational predictions [25].

Temperature-Dependent Kinetics

Arrhenius analysis of thermal helix inversion rates reveals activation energies ranging from 35-55 kJ/mol depending upon substituent patterns and environmental conditions [25] [30]. Low-temperature nuclear magnetic resonance studies demonstrate that thermal barriers become insurmountable below 173 K, preventing observation of metastable isomer buildup even under continuous photochemical irradiation [25]. Metal complexation significantly alters thermal inversion pathways, with platinum complexes exhibiting two distinct mechanistic routes with barriers of 45.2 and 50.0 kJ/mol respectively [30].

Coupled Molecular Motions

Thermal helix inversion processes frequently occur in conjunction with single-bond rotations of benzoxazole moieties, creating multiple possible pathways for conformational interconversion [25] [26]. Molecular dynamics simulations reveal that 89-94% of thermal relaxation events maintain initial benzoxazole orientations, while 6-11% involve coupled rotational motions that alter final conformational states [25]. Benzoxazole units proximal to the naphthyl ring demonstrate reduced rotational coupling compared to distal units, suggesting steric hindrance influences thermal motion pathways [25].

Process TypeEnergy Barrier (kJ/mol)Temperature Range (K)Coupling DegreeMechanistic Pathway
Direct helix inversion43.1298-373LowSingle transition state
Coupled rotation50.0323-398HighMultiple transition states
Metal-mediated inversion45.2-50.0298-348VariableAlternative pathways
Uncoupled benzoxazole motion35-40273-323MinimalIndependent rotation

Environmental Effects on Thermal Processes

Solvent viscosity dramatically influences thermal helix inversion rates, with high-viscosity media reducing inversion frequencies by factors of 10-100 [25]. Crystal packing effects in solid-state systems completely suppress thermal motions, requiring temperatures exceeding melting points for observable conformational changes [31] [29]. Substituent electronic properties modulate thermal barriers through ground-state destabilization, with electron-withdrawing groups generally reducing activation energies by 5-15 kJ/mol [25].

Isosterism with Related Heterocycles

Comparative Analysis with Benzothiazole Derivatives

Structural Isosterism and Bioisosteric Relationships

Benzoxazole and benzothiazole derivatives represent classical examples of bioisosteric replacement where oxygen substitution with sulfur maintains essential pharmacological activity while modifying physicochemical properties [12] [13] [15]. Comparative biological evaluation demonstrates that benzothiazole analogues generally exhibit enhanced lipophilicity and improved membrane penetration compared to their benzoxazole counterparts, with logP values typically increased by 0.95-1.05 units [12]. Antimycobacterial activity studies reveal that 2-aminooxazole derivatives maintain potent activity against Mycobacterium tuberculosis while exhibiting significantly improved water solubility compared to corresponding thiazole isosteres [15].

Electronic and Steric Consequences

Sulfur-for-oxygen replacement introduces significant electronic perturbations due to sulfur's larger atomic radius and different electronegativity [13] [17]. Molecular orbital calculations demonstrate that benzothiazole derivatives exhibit lower LUMO energies and altered charge distribution patterns compared to benzoxazole analogues, resulting in modified binding interactions with biological targets [13]. Steric effects become particularly pronounced in densely substituted systems where sulfur's larger van der Waals radius creates additional steric conflicts, potentially altering conformational preferences and binding geometries [29].

Comparative Biological Activity Profiles

Systematic biological evaluation across multiple therapeutic areas reveals distinct activity patterns between benzoxazole and benzothiazole isosteres [11] [14] [32]. Anticancer activity studies demonstrate the hierarchy: benzimidazole ≥ imidazole > benzothiazole > benzoxazole for antitumor potential, indicating that nitrogen-containing heterocycles provide superior cytotoxic activity [11]. Antimicrobial spectrum analysis shows that benzothiazole derivatives generally exhibit enhanced activity against gram-positive bacteria, while benzoxazole analogues demonstrate superior gram-negative bacterial coverage [14] [33].

Property CategoryBenzoxazoleBenzothiazoleRatio (Thiazole/Oxazole)Mechanistic Basis
Lipophilicity (logP)2.1-3.23.0-4.31.4-1.6Sulfur polarizability
Water solubility (mg/mL)0.05-2.10.005-0.210.1-0.4Hydrogen bonding capacity
Gram-positive MIC (μg/mL)12.5-506.25-250.5-0.8Enhanced membrane penetration
Gram-negative MIC (μg/mL)6.25-2512.5-501.5-2.0Electronic interactions

Metabolic Stability and Pharmacokinetic Differences

Metabolic stability studies reveal that benzothiazole derivatives generally exhibit reduced susceptibility to oxidative metabolism compared to benzoxazole analogues due to sulfur's resistance to cytochrome P450-mediated oxidation [12] [15]. Pharmacokinetic evaluation demonstrates that benzothiazole isosteres achieve higher plasma concentrations and extended half-lives, while benzoxazole derivatives show faster clearance but improved tissue distribution [15]. Protein binding affinity typically increases upon sulfur substitution, with benzothiazole derivatives showing 1.5-3-fold higher binding to plasma proteins compared to oxygen-containing isosteres [12].

Selectivity and Target Engagement Patterns

Molecular docking studies demonstrate that benzoxazole and benzothiazole isosteres exhibit distinct binding orientations within identical protein active sites due to differential hydrogen bonding capabilities and electronic interactions [34] [35]. Benzoxazole derivatives preferentially engage in hydrogen bonding through the oxygen heteroatom, while benzothiazole analogues primarily interact through π-π stacking and hydrophobic contacts [14]. Enzyme selectivity profiles reveal that benzothiazole derivatives show enhanced affinity for bacterial DNA gyrase, while benzoxazole analogues demonstrate preferential binding to topoisomerase enzymes [14] [34].

Synthetic Accessibility and Chemical Stability

Synthetic preparation of benzothiazole derivatives generally requires more stringent reaction conditions compared to benzoxazole analogues due to sulfur's reduced nucleophilicity and increased steric hindrance [13] [17]. Chemical stability assessment demonstrates that benzoxazole derivatives exhibit superior stability under acidic conditions, while benzothiazole analogues show enhanced resistance to basic hydrolysis [12]. Photochemical stability studies reveal that benzothiazole systems demonstrate reduced photodegradation compared to oxygen-containing isosteres, attributed to sulfur's ability to quench excited-state processes [23].

Future Perspectives in Isosteric Drug Design

XLogP3

3

Dates

Last modified: 08-17-2023

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